molecular formula C14H6Br2O2 B1313628 2,6-Dibromoanthraquinone CAS No. 633-70-5

2,6-Dibromoanthraquinone

Cat. No.: B1313628
CAS No.: 633-70-5
M. Wt: 366 g/mol
InChI Key: JUFYHUWBLXKCJM-UHFFFAOYSA-N
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Description

2,6-Dibromoanthraquinone is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of anthraquinone, where two bromine atoms are substituted at the 2 and 6 positions of the anthraquinone ring. This compound is known for its yellow to brown crystalline appearance and is used in various chemical applications, including the synthesis of dyes, pigments, and organic semiconductors .

Biochemical Analysis

Biochemical Properties

2,6-Dibromoanthraquinone plays a significant role in biochemical reactions due to its electron-accepting properties. It can initiate or catalyze various reactions, such as the oxidation of organic compounds and the formation of polymer networks . This compound interacts with enzymes, proteins, and other biomolecules, enabling it to exhibit antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties . For instance, it has been reported to interact with redox-active enzymes, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, it can alter the expression of genes involved in oxidative stress response, leading to enhanced cellular defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, the compound can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in areas where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromoanthraquinone can be synthesized from 2,6-diamino-9,10-anthraquinone through a diazotization reaction. The process involves the following steps :

    Starting Material: 2,6-diamino-9,10-anthraquinone (5g, 20.99mmol)

    Reagents: tert-butyl nitrite (6.20ml, 52.00mmol), copper bromide (11.72g, 52.50mmol), acetonitrile (300ml)

    Reaction Conditions: The mixture is reacted at 65°C for 2 hours.

    Quenching: The reaction is quenched with 20% hydrochloric acid.

    Purification: The precipitate is filtered and washed with dichloromethane and brine. Recrystallization from 1,4-dioxane yields this compound (2.44g, 30%).

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYHUWBLXKCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449859
Record name 2,6-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-70-5
Record name 2,6-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key intermolecular interactions governing the self-assembly of 2,6-dibromoanthraquinone on surfaces?

A: Research using scanning tunneling microscopy (STM) reveals that this compound molecules deposited on gold surfaces (Au(111)) form ordered structures through a combination of halogen bonds and hydrogen bonds [, ]. These bonds dictate the arrangement of molecules into specific patterns, such as triangular structures and chevron patterns. Notably, halogen bonds involving the bromine atoms of the molecule play a crucial role in stabilizing these structures.

Q2: Can this compound be used as a building block for more complex molecular systems?

A: Yes, this compound shows promise as a building block in supramolecular chemistry and materials science. Its ability to engage in both halogen bonding and hydrogen bonding, coupled with its self-assembly behavior, makes it attractive for creating functional materials with tailored properties []. Furthermore, its use as a precursor in synthesizing conjugates with biological molecules like 2'-deoxyadenosine highlights its potential in bioorganic chemistry and DNA-related research [].

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